molecular formula C20H11ClO3S B299255 2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1H-indene-1,3(2H)-dione

2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1H-indene-1,3(2H)-dione

Cat. No. B299255
M. Wt: 366.8 g/mol
InChI Key: HVPONMCGINIUOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1H-indene-1,3(2H)-dione, also known as DMFDI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. DMFDI belongs to the class of indene-1,3-dione derivatives, which have been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1H-indene-1,3(2H)-dione is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that this compound induces apoptosis in cancer cells by activating the caspase cascade and downregulating anti-apoptotic proteins. Additionally, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a range of diseases that involve oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1H-indene-1,3(2H)-dione is that it is a synthetic compound that can be easily synthesized in the laboratory. Additionally, this compound has been shown to possess a range of biological activities, which could make it useful in a range of medical research applications. However, one limitation of this compound is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in medical research.

Future Directions

There are several future directions for 2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1H-indene-1,3(2H)-dione research. One potential direction is to investigate the use of this compound as a chemotherapy agent in animal models. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its use in medical research. Finally, there is potential for the development of this compound derivatives with improved biological activity and pharmacokinetic properties.

Synthesis Methods

The synthesis of 2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1H-indene-1,3(2H)-dione involves a multi-step process that begins with the reaction of furfural with thiourea to form 5-[(furan-2-yl)methylene]thiourea. This intermediate is then reacted with 4-chlorobenzene-1-thiol in the presence of a base to yield 5-[(4-chlorophenyl)sulfanyl]-2-furfural. Finally, the indene-1,3-dione moiety is added to the molecule through a Knoevenagel condensation reaction with 5-[(4-chlorophenyl)sulfanyl]-2-furfural to produce this compound.

Scientific Research Applications

2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1H-indene-1,3(2H)-dione has been shown to possess a range of biological activities that make it a promising candidate for medical research. One of the most significant applications of this compound is its potential as an anticancer agent. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for chemotherapy. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a range of diseases that involve oxidative stress and inflammation.

properties

Molecular Formula

C20H11ClO3S

Molecular Weight

366.8 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]indene-1,3-dione

InChI

InChI=1S/C20H11ClO3S/c21-12-5-8-14(9-6-12)25-18-10-7-13(24-18)11-17-19(22)15-3-1-2-4-16(15)20(17)23/h1-11H

InChI Key

HVPONMCGINIUOW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(O3)SC4=CC=C(C=C4)Cl)C2=O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(O3)SC4=CC=C(C=C4)Cl)C2=O

Origin of Product

United States

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